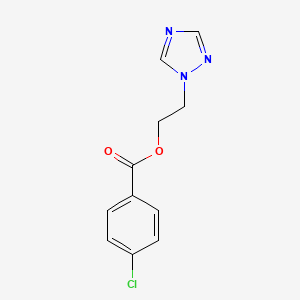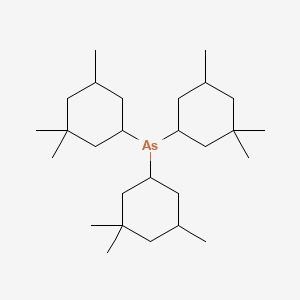
3-Fluoroprop-2-YN-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoroprop-2-YN-1-OL is an organic compound characterized by the presence of a fluorine atom, a hydroxyl group, and a triple bond between carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoroprop-2-YN-1-OL typically involves the fluorination of propargyl alcohol. One common method includes the reaction of propargyl alcohol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoroprop-2-YN-1-OL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, forming alkenes or alkanes.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.
Major Products:
Oxidation: Formation of 3-fluoroprop-2-ynal or 3-fluoroprop-2-ynoic acid.
Reduction: Formation of 3-fluoroprop-2-ene-1-ol or 3-fluoropropanol.
Substitution: Formation of azido or thiol derivatives.
Scientific Research Applications
3-Fluoroprop-2-YN-1-OL has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Potential use in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Fluoroprop-2-YN-1-OL involves its interaction with various molecular targets. The presence of the fluorine atom enhances the compound’s reactivity and ability to form stable intermediates. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity to biological targets . The triple bond provides a site for further chemical modifications, allowing the compound to interact with different pathways and enzymes.
Comparison with Similar Compounds
Propargyl alcohol: Lacks the fluorine atom, making it less reactive in certain reactions.
3-Chloroprop-2-YN-1-OL: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications.
3-Bromoprop-2-YN-1-OL:
Uniqueness: 3-Fluoroprop-2-YN-1-OL is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity. This makes it a valuable compound in synthetic chemistry and various research applications.
Properties
CAS No. |
63788-34-1 |
|---|---|
Molecular Formula |
C3H3FO |
Molecular Weight |
74.05 g/mol |
IUPAC Name |
3-fluoroprop-2-yn-1-ol |
InChI |
InChI=1S/C3H3FO/c4-2-1-3-5/h5H,3H2 |
InChI Key |
DTYFDQXBLPHTRD-UHFFFAOYSA-N |
Canonical SMILES |
C(C#CF)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,3R)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoic acid](/img/structure/B14483339.png)
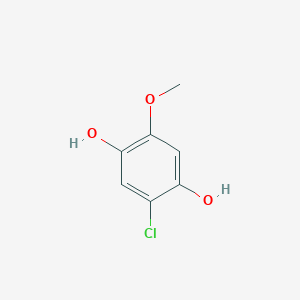
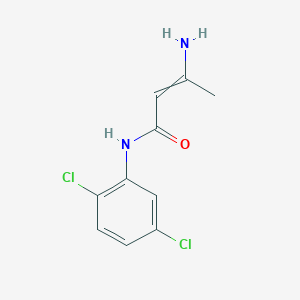
![11-Methyl-11H-quinoxalino[2,3-b][1,4]benzothiazine](/img/structure/B14483365.png)
![3-[4-(4-Chlorophenyl)butyl]aniline;hydrochloride](/img/structure/B14483368.png)
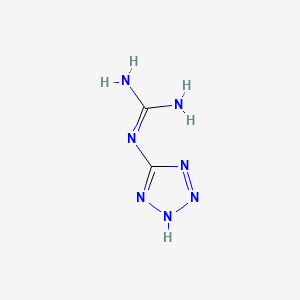
![4-Tert-butylphenol;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14483393.png)
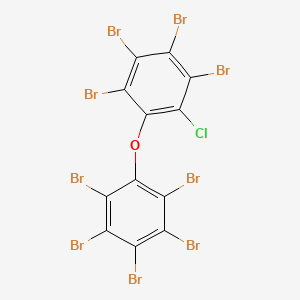
![4-[(2-Carboxyethyl)(phenyl)phosphoryl]benzoic acid](/img/structure/B14483396.png)
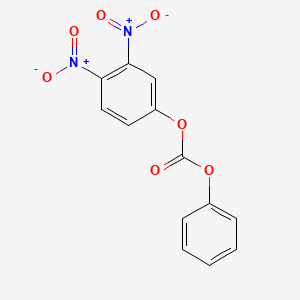
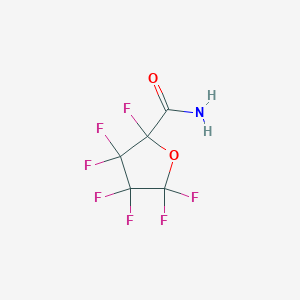
![Methyl 2-[4-(4-chloro-2-cyanophenoxy)phenoxy]propanoate](/img/structure/B14483429.png)
